molecular formula C9H10BrNO2 B14810718 3-Bromo-4-cyclopropoxy-5-methoxypyridine

3-Bromo-4-cyclopropoxy-5-methoxypyridine

Cat. No.: B14810718
M. Wt: 244.08 g/mol
InChI Key: XJJTYIJQDIZZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-cyclopropoxy-5-methoxypyridine is a brominated pyridine derivative featuring a unique substitution pattern: a bromine atom at position 3, a cyclopropoxy group at position 4, and a methoxy group at position 5. The cyclopropoxy group introduces steric bulk and ring strain, which may influence reactivity and solubility compared to simpler substituents like methoxy or methyl groups. This compound is likely utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in cross-coupling reactions due to the bromine atom’s role as a leaving group .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxy-5-methoxypyridine

InChI

InChI=1S/C9H10BrNO2/c1-12-8-5-11-4-7(10)9(8)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

XJJTYIJQDIZZLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1OC2CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxy-5-methoxypyridine typically involves the bromination of 4-cyclopropoxy-5-methoxypyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxy-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

3-Bromo-4-cyclopropoxy-5-methoxypyridine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxy-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Formulas of Selected Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
This compound Br (3), cyclopropoxy (4), OMe (5) C₉H₁₀BrNO₂ Bromine, ether, methoxy
3-Bromo-5-Methoxypyridine Br (3), OMe (5) C₆H₆BrNO Bromine, methoxy
5-Bromo-4-methoxypyridin-3-amine Br (5), OMe (4), NH₂ (3) C₆H₇BrN₂O Bromine, methoxy, amine
2-Bromo-3-methylpyridine Br (2), Me (3) C₆H₆BrN Bromine, methyl
4-Bromo-3-methoxypyridine hydrochloride Br (4), OMe (3), HCl C₆H₅BrNO·HCl Bromine, methoxy, hydrochloride salt

Key Observations :

  • Cyclopropoxy vs.
  • Amine vs. Ether : 5-Bromo-4-methoxypyridin-3-amine () contains an electron-donating amine group, enabling participation in condensation or amidation reactions, whereas the cyclopropoxy group in the target compound is less nucleophilic .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~274 g/mol) is higher than simpler analogs like 3-Bromo-5-Methoxypyridine (188 g/mol, ), likely reducing solubility in aqueous media. The cyclopropoxy group’s hydrophobicity further exacerbates this trend .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: 3-Bromo-5-Methoxypyridine () is a known intermediate in antiviral drug synthesis. The target compound’s cyclopropoxy group could modulate bioavailability or metabolic stability in similar applications .
  • Steric Effects in Catalysis : The cyclopropoxy group’s bulk may limit accessibility to catalytic sites in metal-mediated reactions, contrasting with smaller substituents in 2-Bromo-3-methylpyridine () .
  • Diversity-Oriented Synthesis : The unique substitution pattern of the target compound makes it a candidate for generating structurally diverse libraries in medicinal chemistry, akin to derivatives listed in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.